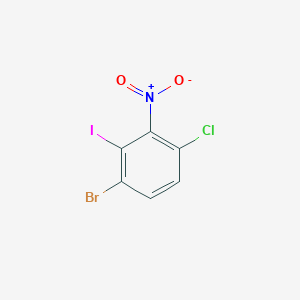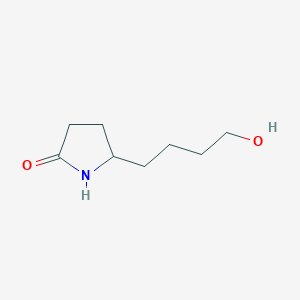
1-(2-Chloro-4-sulfamoylphenyl)-5-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-sulfamoylphenyl)-5-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorinated phenyl group, a sulfamoyl group, and a pyrrolidinone ring
準備方法
The synthesis of 1-(2-Chloro-4-sulfamoylphenyl)-5-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Attachment of the Sulfamoyl Group: This is usually done through sulfonation reactions, where sulfonyl chlorides react with amines to form sulfonamides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-(2-Chloro-4-sulfamoylphenyl)-5-phenylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Chloro-4-sulfamoylphenyl)-5-phenylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 1-(2-Chloro-4-sulfamoylphenyl)-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The chlorinated phenyl group may enhance the compound’s binding affinity to certain receptors or proteins, influencing various biochemical pathways.
類似化合物との比較
1-(2-Chloro-4-sulfamoylphenyl)-5-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2-Chloro-4-sulfamoylphenyl)-3-cyclohexyl-5-imidazolidinone: This compound shares the sulfamoyl and chlorinated phenyl groups but differs in the ring structure, leading to different chemical properties and applications.
S-{2-[(2-chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate: This compound has a similar sulfamoylphenyl group but includes a quinoline ring, which may alter its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
CAS番号 |
36090-50-3 |
|---|---|
分子式 |
C16H15ClN2O3S |
分子量 |
350.8 g/mol |
IUPAC名 |
3-chloro-4-(2-oxo-5-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-10-12(23(18,21)22)6-7-15(13)19-14(8-9-16(19)20)11-4-2-1-3-5-11/h1-7,10,14H,8-9H2,(H2,18,21,22) |
InChIキー |
PUEKRHQAIJTJIT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
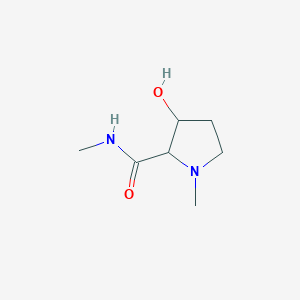
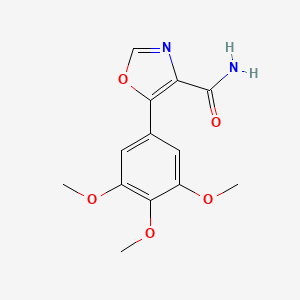
![2-Ethyl-2-hydroxy-8-methoxy-2H-cyclohepta[b]furan-7(3H)-one](/img/structure/B12872204.png)
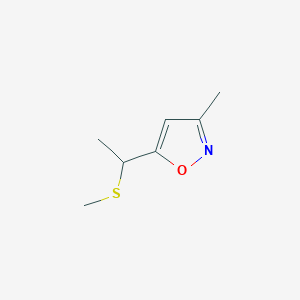
![1h-Pyrrolo[3,2-b]pyridine-7-acetic acid](/img/structure/B12872220.png)
![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)
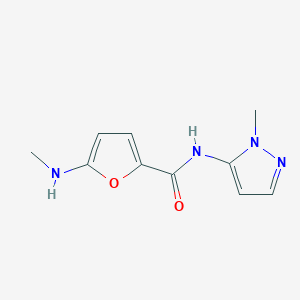
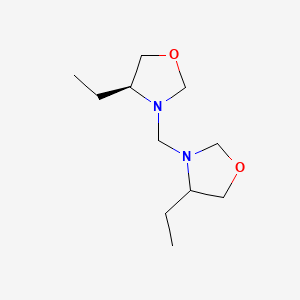

![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)
